Boc-Gly-Gly-Phe-Gly-OH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

CAS 编号 |

200427-88-9 |

|---|---|

分子式 |

C15H20N4O5 |

分子量 |

336.34 g/mol |

IUPAC 名称 |

2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid |

InChI |

InChI=1S/C15H20N4O5/c16-7-12(20)17-8-13(21)19-11(15(24)18-9-14(22)23)6-10-4-2-1-3-5-10/h1-5,11H,6-9,16H2,(H,17,20)(H,18,24)(H,19,21)(H,22,23)/t11-/m0/s1 |

InChI 键 |

HXUVTXPOZRFMOY-NSHDSACASA-N |

手性 SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)CN |

规范 SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)CN |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Gly-Gly-Phe-Gly-OH

Introduction

N-(tert-Butoxycarbonyl)-glycyl-glycyl-L-phenylalanylglycine, commonly abbreviated as Boc-Gly-Gly-Phe-Gly-OH, is a protected tetrapeptide that serves as a crucial building block and linker molecule in biochemical and pharmaceutical research.[] Its structure, featuring a tert-Butoxycarbonyl (Boc) protecting group on the N-terminus, allows for controlled, stepwise peptide synthesis.[2] This peptide is particularly significant in the field of drug development, where it is frequently utilized as a protease-cleavable linker in the design of Antibody-Drug Conjugates (ADCs).[][2][3] The specific amino acid sequence (GGFG) is designed to be recognized and cleaved by certain proteases, such as cathepsin B, which are often overexpressed in tumor environments, enabling targeted release of cytotoxic payloads within cancer cells.[2]

Beyond its role in ADCs, this compound is also employed in proteomics for protein structure and function analysis, serving as a standard in mass spectrometry and chromatography.[] Its applications extend to synthetic biology for constructing artificial proteins and to materials science for creating novel biomaterials for tissue engineering and regenerative medicine.[]

Physicochemical Properties and Specifications

The quantitative data for this compound are summarized below. These properties are critical for its application in synthesis, purification, and formulation.

| Property | Value |

| Chemical Formula | C₂₀H₂₈N₄O₇ |

| Molecular Weight | 436.46 g/mol [4] |

| CAS Number | 187794-49-6[4] |

| Appearance | White powder |

| Purity | ≥ 99% (HPLC) |

| Solubility | Soluble in DMF and DMSO[] |

| Storage Conditions | -20°C (1 month) or -80°C (6 months), desiccated, sealed from moisture[3] |

Chemical Structure

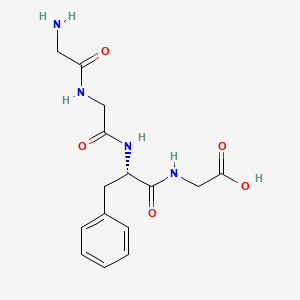

This compound is a linear tetrapeptide composed of four amino acids: two glycine (Gly) residues, one phenylalanine (Phe) residue, and a final glycine residue. The N-terminus is protected by a Boc group, and the C-terminus is a free carboxylic acid (-OH). The sequence is Boc-[Glycine]-[Glycine]-[Phenylalanine]-[Glycine]-OH.

Caption: Chemical structure of this compound.

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through Solid-Phase Peptide Synthesis (SPPS) using Boc chemistry. The following protocol is a generalized workflow adapted from standard Boc-SPPS procedures.[5]

Objective: To synthesize the tetrapeptide Gly-Gly-Phe-Gly on a solid support resin, with the N-terminus protected by a Boc group, followed by cleavage from the resin to yield the final product.

Materials and Reagents:

-

Merrifield resin (or other suitable resin for C-terminal acid)

-

Boc-Gly-OH, Boc-Phe-OH

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling agent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DCC/HOBt

-

Cleavage reagent: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with scavengers (e.g., anisole)

Workflow Diagram:

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).

Procedure:

-

Resin Preparation and First Amino Acid Attachment:

-

Swell the Merrifield resin in DCM for approximately 1 hour in a peptide synthesis vessel.

-

The first amino acid, Boc-Gly-OH, is attached to the resin. This is typically done by converting the amino acid to its cesium salt and heating it with the resin in DMF to form an ester linkage.

-

After coupling, wash the resin thoroughly with DMF, DCM, and methanol, and then dry it under a vacuum.

-

-

Peptide Elongation Cycle (for Phe, Gly, and the final Gly): This cycle is repeated for each subsequent amino acid in the sequence (Phe, then Gly, then the terminal Gly).

-

Deprotection: The Boc protecting group from the resin-bound glycine is removed by treating the resin with a solution of 50% TFA in DCM for 30 minutes. This exposes a free amine group. The resin is then washed with DCM.[5]

-

Neutralization: The resulting trifluoroacetate salt is neutralized by washing with a 10% DIEA in DCM solution for about 10 minutes. This is followed by washing with DCM and then DMF to prepare for the next coupling step.[5]

-

Coupling: The next amino acid (e.g., Boc-Phe-OH) is pre-activated. In a separate vial, dissolve Boc-Phe-OH (3 equivalents), HBTU (3 eq.), and DIEA (6 eq.) in DMF for 5-10 minutes. Add this activated solution to the resin. The coupling reaction is allowed to proceed for 2-4 hours.[5]

-

Monitoring and Washing: The completion of the coupling reaction is monitored using a qualitative method like the ninhydrin test. After completion, the resin is washed thoroughly with DMF and DCM to remove any unreacted reagents.

-

-

Final Cleavage and Deprotection:

-

Once the full tetrapeptide sequence (Boc-Gly-Gly-Phe-Gly) is assembled on the resin, the peptide must be cleaved from the solid support.

-

The resin is treated with a strong acid, such as anhydrous HF or TFMSA, typically in the presence of scavengers like anisole to prevent side reactions with sensitive residues like Phenylalanine. This step simultaneously cleaves the ester bond linking the peptide to the resin and removes any side-chain protecting groups if they were present. Since the N-terminal Boc group is also acid-labile, this step must be carefully controlled if the final product is desired with the Boc group intact. For the synthesis of this compound, a milder cleavage cocktail that preserves the Boc group while cleaving from a hyper-acid-sensitive resin (like a 2-chlorotrityl chloride resin) would be used.

-

-

Purification and Analysis:

-

The cleaved crude peptide is precipitated with cold ether, centrifuged, and washed.

-

The final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The identity and purity of the peptide are confirmed by mass spectrometry and analytical HPLC.

-

Conclusion

This compound is a versatile and indispensable peptide intermediate. Its well-defined structure allows it to function as a protease-cleavable linker in sophisticated drug delivery systems like ADCs, contributing to the development of targeted cancer therapies. The established protocols for its chemical synthesis via Boc-SPPS enable its reliable and high-purity production, supporting its wide-ranging applications in drug development, proteomics, and biomaterials science. This technical overview provides researchers and drug development professionals with the core knowledge required to effectively utilize this important molecule in their work.

References

An In-depth Technical Guide to the Chemical Properties of Boc-Gly-Gly-Phe-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of N-(tert-Butoxycarbonyl)-glycyl-glycyl-L-phenylalanyl-glycine (Boc-Gly-Gly-Phe-Gly-OH). This tetrapeptide is a critical component in the field of bioconjugation, most notably serving as a protease-cleavable linker in the design of Antibody-Drug Conjugates (ADCs). This document details its physicochemical properties, provides adaptable experimental protocols for its synthesis and purification, and elucidates its mechanism of action within the context of targeted drug delivery.

Core Chemical Properties

This compound is a synthetic, protected tetrapeptide. The N-terminus is protected by a tert-butoxycarbonyl (Boc) group, which is labile to acid, while the C-terminus remains a free carboxylic acid. This structure allows for its use as a building block in solid-phase peptide synthesis (SPPS) and for its conjugation to other molecules.

Physicochemical Data

Quantitative data for this compound is summarized in the table below. It is important to note that while some properties are well-documented, specific experimental values for melting point and detailed spectral data are not consistently available in the public domain and may be batch-specific.

| Property | Value |

| Molecular Formula | C₂₀H₂₈N₄O₇ |

| Molecular Weight | 436.46 g/mol |

| CAS Number | 187794-49-6 |

| Appearance | White to off-white powder |

| Purity | Typically ≥95% (as determined by HPLC) |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Limited solubility in water. |

| Storage Conditions | Store at -20°C in a desiccated environment to prevent degradation of the peptide and cleavage of the Boc protecting group.[] |

| Melting Point | Experimental data for this specific tetrapeptide is not readily available. For the related tripeptide, Gly-Gly-Phe-OH, the melting point is 228-230 °C (decomposed).[] |

Structural Information

| Identifier | Value |

| IUPAC Name | 2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid |

| Sequence | Boc-GGFG-OH |

| Canonical SMILES | CC(C)(C)OC(=O)NCC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O |

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, the expected spectral characteristics can be inferred from its structure.

-

¹H NMR: The spectrum would exhibit characteristic signals for the Boc group (a singlet around 1.4 ppm), the aromatic protons of the phenylalanine side chain (multiplets between 7.1-7.3 ppm), and the various α- and β-protons of the amino acid residues.

-

¹³C NMR: The spectrum would show signals for the carbonyl carbons of the peptide bonds and the carboxylic acid, the aromatic carbons of phenylalanine, and the aliphatic carbons of the amino acid backbones and the Boc group.

-

Mass Spectrometry: The expected [M+H]⁺ ion would be observed at an m/z of approximately 437.47.

Biological Significance and Mechanism of Action

The primary application of this compound is as a protease-cleavable linker in the construction of Antibody-Drug Conjugates (ADCs).[] The GGFG sequence is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, particularly cathepsins B and L, which are often upregulated in the tumor microenvironment.[3]

The mechanism of action for an ADC utilizing a GGFG linker is a multi-step process:

-

Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.

-

Enzymatic Cleavage: Within the acidic environment of the lysosome, cathepsins recognize and cleave the GGFG peptide linker.

-

Payload Release: Cleavage of the linker liberates the cytotoxic payload within the cancer cell.

-

Cytotoxicity: The released payload exerts its cell-killing effect, for example, by inhibiting microtubule assembly or causing DNA damage.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific laboratory setup and available reagents.

Synthesis of this compound via Boc-SPPS

This protocol describes the manual solid-phase synthesis of the tetrapeptide on a 2-chlorotrityl chloride resin, which allows for the cleavage of the peptide with the C-terminal carboxylic acid intact.

Materials:

-

2-Chlorotrityl chloride resin

-

Boc-Gly-OH, Boc-Phe-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Piperidine

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in the synthesis vessel.

-

First Amino Acid Coupling (Boc-Gly-OH):

-

Dissolve Boc-Gly-OH (2 eq) and DIEA (4 eq) in DCM.

-

Add the solution to the swollen resin and agitate for 2 hours.

-

Cap any remaining active sites on the resin by adding a solution of DCM/MeOH/DIEA (8:1:1) and agitating for 30 minutes.

-

Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

-

-

Boc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain and repeat the 20% piperidine in DMF treatment for 20 minutes.

-

Wash the resin with DMF (5x) and DCM (5x).

-

-

Amino Acid Coupling (Iterative Cycles for Phe, Gly, Gly):

-

For each subsequent amino acid (Boc-Phe-OH, Boc-Gly-OH, Boc-Gly-OH):

-

Pre-activate the Boc-amino acid (3 eq) with DIC (3 eq) and HOBt (3 eq) in DMF for 20 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Add DIEA (6 eq) and agitate for 2-4 hours.

-

Monitor coupling completion using a Kaiser test.

-

Wash the resin with DMF (3x) and DCM (3x).

-

Perform Boc deprotection as described in step 3.

-

-

-

Final Boc Deprotection: After the final coupling, perform the Boc deprotection as described in step 3.

-

Cleavage from Resin:

-

Wash the peptide-resin with DCM (5x) and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/DCM (1:99).

-

Add the cleavage cocktail to the resin and agitate for 30 minutes. Repeat this step.

-

Filter the resin and collect the filtrate.

-

Neutralize the filtrate with a weak base (e.g., pyridine).

-

Evaporate the solvent to obtain the crude peptide.

-

Purification by High-Performance Liquid Chromatography (HPLC)

The crude peptide is purified using reverse-phase HPLC.

Materials:

-

Crude this compound

-

HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a solvent mixture compatible with the mobile phase (e.g., water/acetonitrile).

-

Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Injection and Elution: Inject the sample and elute with a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% over 30 minutes).

-

Fraction Collection: Collect fractions corresponding to the major peak, which represents the purified peptide.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Cathepsin B Cleavage Assay

This assay can be used to confirm the susceptibility of the GGFG sequence to cleavage by cathepsin B. A fluorogenic substrate can be synthesized by conjugating a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) to the C-terminus of the GGFG peptide.

Materials:

-

GGFG-AMC substrate

-

Recombinant human Cathepsin B

-

Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

-

Fluorescence microplate reader

Procedure:

-

Enzyme Activation: Pre-incubate Cathepsin B in the assay buffer at 37°C for 15 minutes.

-

Reaction Setup: In a 96-well plate, add the GGFG-AMC substrate to the assay buffer.

-

Initiate Reaction: Add the activated Cathepsin B to the wells to start the reaction.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time at 37°C.

-

Data Analysis: The rate of cleavage is proportional to the rate of increase in fluorescence.

Conclusion

This compound is a well-defined tetrapeptide that plays a crucial role in the development of advanced biotherapeutics, particularly Antibody-Drug Conjugates. Its chemical properties are tailored for its function as a stable yet cleavable linker, enabling the targeted release of cytotoxic agents in the tumor microenvironment. The experimental protocols provided in this guide offer a framework for the synthesis, purification, and functional characterization of this important molecule, supporting further research and development in the field of targeted cancer therapy.

References

An In-depth Technical Guide on the Synthesis of N-(tert-Butoxycarbonyl)-glycyl-glycyl-L-phenylalanylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(tert-Butoxycarbonyl)-glycyl-glycyl-L-phenylalanylglycine (Boc-Gly-Gly-Phe-Gly-OH), a crucial tetrapeptide often employed as a protease-cleavable linker in the development of Antibody-Drug Conjugates (ADCs). This document details the prevalent synthetic strategies, experimental protocols, and the necessary characterization data for this compound.

Introduction

N-(tert-Butoxycarbonyl)-glycyl-glycyl-L-phenylalanylglycine, commonly abbreviated as Boc-GGFG-OH, is a cornerstone in the field of bioconjugation and targeted drug delivery. The Gly-Gly-Phe-Gly sequence is specifically designed to be recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells. This enzymatic cleavage facilitates the controlled release of a conjugated cytotoxic payload within the target cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. The N-terminal tert-butoxycarbonyl (Boc) protecting group allows for a modular and controlled approach to the synthesis of more complex molecules, such as ADC linkers.

Synthetic Strategies

The synthesis of this compound can be principally achieved through two main strategies: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Peptide Synthesis (SolPS).

-

Solid-Phase Peptide Synthesis (SPPS): This is a widely adopted method for peptide synthesis due to its efficiency and ease of purification. The peptide is assembled sequentially on an insoluble polymer support (resin). The process involves repeated cycles of deprotection of the N-terminal protecting group and coupling of the next protected amino acid. The final peptide is then cleaved from the resin and deprotected. For the synthesis of this compound, a pre-loaded Glycine resin would be the starting point, followed by the sequential coupling of Boc-L-Phenylalanine, Boc-Glycine, and finally Boc-Glycine.

-

Solution-Phase Peptide Synthesis (SolPS): This classical approach involves the synthesis of the peptide entirely in solution. It can be performed through either a stepwise elongation or a fragment condensation strategy. For this compound, a fragment condensation approach, for instance, coupling the dipeptide Boc-Gly-Gly-OH with the dipeptide H-Phe-Gly-OH (or its ester derivative), can be an efficient route. This method is often preferred for large-scale synthesis.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound, primarily focusing on a solution-phase fragment condensation approach, which is well-suited for producing the required quantities for further conjugation. The synthesis involves two key stages: the preparation of the dipeptide fragments and their subsequent coupling.

Stage 1: Synthesis of Boc-Gly-Gly-OH

This protocol is adapted from a patented synthesis method.

Reaction Scheme:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Glycylglycine (H-Gly-Gly-OH) | 132.12 | 6.1 g | 0.050 |

| Sodium Carbonate (Na₂CO₃) | 105.99 | - | - |

| 10% Na₂CO₃ solution | - | 56 mL | - |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 11.5 g | 0.0525 |

| Tetrahydrofuran (THF) | 72.11 | 60 mL | - |

| Methyl tert-butyl ether (MTBE) | 88.15 | 80 mL | - |

| Concentrated Hydrochloric Acid (HCl) | 36.46 | As needed | - |

| Ethyl Acetate | 88.11 | 100 mL | - |

Procedure:

-

Dissolve 6.1 g (0.050 mol) of glycylglycine in 56 mL of a 10% aqueous sodium carbonate solution with stirring until fully dissolved.

-

Cool the solution to 20°C.

-

In a separate flask, dissolve 11.5 g (0.0525 mol) of di-tert-butyl dicarbonate in 60 mL of THF.

-

Add the (Boc)₂O solution dropwise to the glycylglycine solution over 30 minutes, maintaining the temperature at or below 30°C.

-

After the addition is complete, continue stirring the reaction mixture for 2 hours at a temperature below 30°C.

-

Extract the reaction mixture with 80 mL of methyl tert-butyl ether to remove unreacted (Boc)₂O.

-

Carefully acidify the aqueous layer to a pH of 3 with concentrated hydrochloric acid.

-

Extract the acidified aqueous layer with 100 mL of ethyl acetate.

-

Wash the organic phase with water, then concentrate it under reduced pressure to remove the ethyl acetate, which will result in the precipitation of a white solid.

-

Filter the solid, dry it, to obtain Boc-Gly-Gly-OH.

Expected Yield: Approximately 9.86 g (85%).

Stage 2: Synthesis of H-Phe-Gly-OMe (or other ester)

For the solution-phase coupling, the C-terminus of the second dipeptide fragment is typically protected as an ester (e.g., methyl ester) to prevent side reactions.

Reaction Scheme (illustrative for methyl ester):

-

H-Gly-OH + SOCl₂ (in MeOH) --> H-Gly-OMe·HCl

-

Boc-Phe-OH + H-Gly-OMe·HCl --(Coupling agent, Base)--> Boc-Phe-Gly-OMe

-

Boc-Phe-Gly-OMe --(Acid)--> H-Phe-Gly-OMe·HCl

Detailed protocols for these steps are based on standard peptide synthesis procedures.

Stage 3: Coupling of Boc-Gly-Gly-OH and H-Phe-Gly-OMe and Final Saponification

Reaction Scheme:

-

Boc-Gly-Gly-OH + H-Phe-Gly-OMe·HCl --(Coupling agent, Base)--> Boc-Gly-Gly-Phe-Gly-OMe

-

Boc-Gly-Gly-Phe-Gly-OMe --(Base, e.g., LiOH)--> this compound

Materials for Coupling (Illustrative):

| Reagent/Solvent | Use |

| Boc-Gly-Gly-OH | Reactant |

| H-Phe-Gly-OMe·HCl | Reactant |

| HBTU / HATU / DCC | Coupling Agent |

| DIPEA / NMM | Base |

| DMF / DCM | Solvent |

General Coupling Procedure:

-

Dissolve Boc-Gly-Gly-OH in a suitable solvent (e.g., DMF).

-

Add the coupling agent (e.g., HBTU) and a base (e.g., DIPEA) to activate the carboxylic acid.

-

In a separate flask, dissolve H-Phe-Gly-OMe·HCl in the same solvent and neutralize with a base.

-

Add the activated Boc-Gly-Gly-OH solution to the H-Phe-Gly-OMe solution.

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Work up the reaction mixture to isolate the protected tetrapeptide ester, Boc-Gly-Gly-Phe-Gly-OMe.

-

Purify the product by column chromatography if necessary.

Final Saponification:

-

Dissolve the purified Boc-Gly-Gly-Phe-Gly-OMe in a suitable solvent mixture (e.g., THF/water).

-

Add a base such as lithium hydroxide (LiOH) and stir until the ester hydrolysis is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture to a pH of 2-3 with a cold acid solution (e.g., 1N HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, filter, and evaporate the solvent to yield the final product, this compound.

Characterization Data

The following table summarizes the expected characterization data for the final product.

| Parameter | Expected Value |

| Molecular Formula | C₂₀H₂₈N₄O₇ |

| Molecular Weight | 436.46 g/mol |

| Appearance | White to off-white solid |

| Purity (HPLC) | ≥95% |

| ¹H NMR | Consistent with the structure |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 437.2, [M+Na]⁺ = 459.2 |

Visualization of Synthetic Pathways

Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis of this compound.

Solution-Phase Fragment Condensation Workflow

Caption: Workflow for the solution-phase synthesis of this compound via fragment condensation.

Conclusion

The synthesis of N-(tert-Butoxycarbonyl)-glycyl-glycyl-L-phenylalanylglycine is a well-established process that can be achieved through both solid-phase and solution-phase methodologies. The choice of the synthetic route often depends on the desired scale of production and the available resources. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize and characterize this important peptide linker, paving the way for the development of next-generation targeted therapeutics.

The Role and Application of the Boc-Gly-Gly-Phe-Gly-OH Peptide Sequence in Advanced Drug Development

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetrapeptide sequence Boc-Gly-Gly-Phe-Gly-OH stands as a critical component in the sophisticated architecture of modern therapeutics, most notably in the field of Antibody-Drug Conjugates (ADCs). Its primary function is to act as a stable yet selectively cleavable linker, connecting a potent cytotoxic payload to a monoclonal antibody. This strategic design enables the targeted delivery of chemotherapy agents directly to cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity. This technical guide provides a comprehensive overview of the this compound peptide's function, supported by quantitative data, detailed experimental protocols, and visual diagrams of its mechanism of action and experimental workflows.

Core Function: A Protease-Cleavable Linker in Antibody-Drug Conjugates

The Gly-Gly-Phe-Gly (GGFG) sequence is specifically designed to be recognized and cleaved by lysosomal proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment.[1][2] The Boc (tert-Butoxycarbonyl) group serves as a protecting group for the N-terminus during chemical synthesis, while the C-terminal hydroxyl group (-OH) allows for conjugation to other molecular components.

The paramount application of this peptide is demonstrated in the ADC, Trastuzumab deruxtecan (DS-8201a), a highly successful therapeutic for HER2-positive cancers.[3][4][5] In this context, the GGFG linker bridges the anti-HER2 antibody, Trastuzumab, to the topoisomerase I inhibitor payload, deruxtecan.

Mechanism of Action in an ADC Context

The therapeutic action of an ADC employing a GGFG linker follows a precise sequence of events:

-

Circulation and Targeting: The ADC circulates in the bloodstream, with the GGFG linker remaining stable, preventing premature release of the cytotoxic payload.[2]

-

Antibody Binding and Internalization: The monoclonal antibody component of the ADC recognizes and binds to its specific antigen (e.g., HER2) on the surface of a cancer cell. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC-antigen complex.

-

Lysosomal Trafficking: The endosome containing the ADC-antigen complex fuses with a lysosome. The internal environment of the lysosome is characterized by a low pH and a high concentration of proteases, including cathepsins.

-

Proteolytic Cleavage: Within the lysosome, cathepsins, particularly Cathepsin L, recognize and cleave the GGFG peptide sequence.[1][3] This enzymatic action liberates the cytotoxic payload from the antibody.

-

Payload-Induced Cytotoxicity: The released payload can then exert its cytotoxic effect, for instance, by intercalating with DNA and inhibiting topoisomerase I, ultimately leading to apoptosis of the cancer cell.

Quantitative Data

The efficacy of ADCs utilizing the GGFG linker is underscored by quantitative measures of their cytotoxic potency and the enzymatic cleavage of the linker.

In Vitro Cytotoxicity of Trastuzumab Deruxtecan (GGFG Linker)

| Cell Line | HER2 Expression Level | IC50 (µg/mL) |

| NCI-N87 | High | Sensitive (IC50 calculated) |

| Gastric Cancer Cell Lines (unspecified) | Overexpression | Significant sensitivity (P < 0.0001) |

| Gastric Cancer Cell Lines (unspecified) | Moderate/Low-expression | Tendency to correlate with HER2 expression |

| Gastric Cancer Cell Lines (unspecified) | Non-expression | Sensitivity observed (70.6% of lines) |

This table summarizes data indicating the potent cytotoxicity of Trastuzumab deruxtecan across a range of HER2 expression levels in gastric cancer cell lines.[6]

Cathepsin-Mediated Cleavage of the GGFG Linker

Studies have shown that the GGFG linker is differentially cleaved by various cathepsins. Notably, Cathepsin L is highly efficient at cleaving the GGFG sequence, leading to almost complete release of the payload (DXd) within 72 hours. In contrast, Cathepsin B shows minimal activity in this process.[1] However, both cathepsins are capable of cleaving the linker within the lysosomal environment of tumor cells.[1]

Experimental Protocols

Solid-Phase Synthesis of this compound

This protocol outlines the manual solid-phase peptide synthesis (SPPS) of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Gly-Wang resin

-

Fmoc-Phe-OH

-

Fmoc-Gly-OH

-

Boc-Gly-OH

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell Fmoc-Gly-Wang resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling (Phe):

-

Pre-activate Fmoc-Phe-OH (3 eq.) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin and couple for 2 hours.

-

Monitor the reaction completion using a Kaiser test.

-

Wash the resin with DMF.

-

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the sequence: Fmoc-Gly-OH and finally Boc-Gly-OH.

-

Final Boc Protection: The last coupling step with Boc-Gly-OH will leave the N-terminus protected with the Boc group.

-

Cleavage from Resin:

-

Wash the peptide-resin with DCM and dry under nitrogen.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter to collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dry the crude peptide pellet.

-

Purify the peptide by reverse-phase HPLC.

-

Conjugation of a GGFG-Payload to an Antibody

This protocol describes the conjugation of a maleimide-functionalized GGFG-payload to a monoclonal antibody, such as Trastuzumab, via its native cysteine residues.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab)

-

Maleimide-GGFG-Payload

-

Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)

-

Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.2, with 1 mM EDTA

-

Quenching reagent: N-acetylcysteine

-

Purification system: Size-exclusion chromatography (SEC)

Procedure:

-

Antibody Reduction:

-

Prepare the antibody in the conjugation buffer.

-

Add a controlled molar excess of TCEP to partially reduce the interchain disulfide bonds, exposing reactive thiol groups.

-

Incubate at 37°C for 30-60 minutes.

-

-

Buffer Exchange: Remove excess TCEP using a desalting column or buffer exchange into the conjugation buffer.

-

Conjugation:

-

Dissolve the Maleimide-GGFG-Payload in a co-solvent like DMSO.

-

Add the payload solution to the reduced antibody solution (typically a 5-10 fold molar excess).

-

Incubate the reaction for 1-2 hours at room temperature or 4°C overnight, protected from light.

-

-

Quenching: Add N-acetylcysteine to quench any unreacted maleimide groups.

-

Purification: Purify the resulting ADC from unconjugated payload and antibody using size-exclusion chromatography.

-

Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

In Vitro Payload Release Assay

This assay measures the release of the payload from the ADC in the presence of cathepsins.

Materials:

-

Purified ADC

-

Recombinant human Cathepsin B and Cathepsin L

-

Assay buffer: 50 mM sodium acetate, pH 5.5, with 4 mM DTT (dithiothreitol)

-

Quenching solution: Acetonitrile with an internal standard

-

LC-MS/MS system

Procedure:

-

Reaction Setup:

-

Prepare a solution of the ADC in the assay buffer.

-

Activate the cathepsins according to the manufacturer's instructions.

-

Initiate the reaction by adding the activated cathepsin to the ADC solution. Incubate at 37°C.

-

-

Time Points: At various time points (e.g., 0, 1, 4, 24, 48, 72 hours), take aliquots of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquots by adding the cold quenching solution.

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.

-

Data Analysis: Plot the concentration of the released payload over time to determine the release kinetics.

Visualizations

References

The Biological Activity of Boc-Protected Tetrapeptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of peptides as therapeutic agents has garnered significant interest in recent decades. Tetrapeptides, in particular, represent a class of molecules that balance structural simplicity with the potential for potent and selective biological activity. The incorporation of the tert-butyloxycarbonyl (Boc) protecting group at the N-terminus of these tetrapeptides is a critical strategy in their chemical synthesis and can also modulate their biological properties. This technical guide provides an in-depth overview of the biological activities of Boc-protected tetrapeptides, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. Detailed experimental protocols for their synthesis and biological evaluation are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.

I. Synthesis of Boc-Protected Tetrapeptides

The synthesis of Boc-protected tetrapeptides is most commonly achieved through solid-phase peptide synthesis (SPPS), utilizing the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Boc Solid-Phase Peptide Synthesis (Boc-SPPS)

This protocol outlines a general cycle for the addition of a single amino acid to the peptide chain on a resin support.

1. Resin Preparation:

-

Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes.

-

Wash the resin with DCM (3x) and then with dimethylformamide (DMF) (3x).

2. Boc Deprotection:

-

Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).

-

Follow with a 20-25 minute treatment with 50% TFA in DCM to completely remove the Boc group. When cysteine (Cys), methionine (Met), or tryptophan (Trp) are present, 0.5% dithioethane (DTE) should be added to the TFA solution to scavenge the tert-butyl cations.

-

Wash the resin with DCM (2x) and isopropanol (2x) to remove residual TFA.

3. Neutralization:

-

Wash the resin with DMF (3x).

-

Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DMF for 5 minutes. Repeat this step.

-

Wash the resin with DMF (5x).

4. Amino Acid Coupling:

-

In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents) and a coupling agent such as 1-hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.

-

Add a carbodiimide coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) (3 equivalents).

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction completion using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

5. Capping (Optional):

-

To block any unreacted amino groups, treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.

6. Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Boc group is removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

-

HF Cleavage: Transfer the dried peptide-resin to a specialized HF cleavage apparatus. Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours. The HF is then removed under vacuum.

-

The crude peptide is precipitated with cold diethyl ether, washed, and dried.

7. Purification and Characterization:

-

The crude peptide is dissolved in a suitable aqueous buffer and purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The purity and identity of the final peptide are confirmed by analytical RP-HPLC, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Figure 1: General workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

II. Anticancer Activity of Boc-Protected Tetrapeptides

Several studies have highlighted the potential of tetrapeptides as anticancer agents. The presence of a Boc protecting group can influence the peptide's hydrophobicity and interaction with cell membranes, potentially enhancing its cytotoxic effects against cancer cells.

Mechanism of Action: Inhibition of VEGFR-2 Signaling

One of the key mechanisms by which some tetrapeptides exert their anticancer effects is through the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. A critical mediator of angiogenesis is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The tetrapeptide Arg-Leu-Tyr-Glu (RLYE) has been shown to inhibit VEGF-A-induced angiogenesis by targeting the VEGFR-2 signaling pathway. While the direct activity of a Boc-protected version of this peptide has not been extensively reported, the underlying pathway provides a valuable target for Boc-tetrapeptide drug design. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.

Figure 2: Inhibition of the VEGFR-2 signaling pathway by a Boc-protected tetrapeptide.

Quantitative Data: Anticancer Activity

Specific IC50 values for a wide range of Boc-protected tetrapeptides against various cancer cell lines are not extensively documented in publicly available literature. However, studies on related compounds provide valuable insights. For instance, a prodrug approach using a Boc-Gly-Pro dipeptide linked to an annonaceous acetogenin has been explored for targeting fibroblast activation protein in the tumor microenvironment. The table below summarizes representative data for related peptide compounds to illustrate the potential potency.

| Peptide/Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Boc-Gly-Pro-Annonaceous Acetogenin Prodrug | Various | Varies with cell line and specific acetogenin | General concept from literature |

| Pseudoxylallemycin C (Cyclic Tetrapeptide) | K562 | 6.8 | [1] |

| Scleritodermin A (Cyclic Peptide) | HCT116 | 1.9 | [1] |

| Scleritodermin A (Cyclic Peptide) | A2780 | 0.94 | [1] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

1. Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Treatment with Boc-Tetrapeptides:

-

Prepare a series of dilutions of the Boc-protected tetrapeptide in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the peptide. Include a vehicle control (medium with the solvent used to dissolve the peptide) and an untreated control.

3. Incubation:

-

Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

4. MTT Addition:

-

After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

5. Solubilization of Formazan:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

6. Absorbance Measurement:

-

Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm should be used for background subtraction.

7. Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Plot the percentage of viability against the peptide concentration and determine the IC50 value (the concentration of the peptide that causes 50% inhibition of cell growth).

III. Antimicrobial Activity of Boc-Protected Tetrapeptides

Boc-protected tetrapeptides have also shown promise as antimicrobial agents. The Boc group, by increasing the hydrophobicity of the peptide, can facilitate its interaction with and disruption of microbial cell membranes.

Mechanism of Action: Membrane Disruption

The primary mechanism of action for many antimicrobial peptides (AMPs) is the disruption of the bacterial cell membrane integrity. The cationic and amphipathic nature of these peptides allows them to preferentially interact with the negatively charged components of bacterial membranes (like lipopolysaccharides and teichoic acids) over the zwitterionic membranes of mammalian cells. Several models have been proposed to describe the process of membrane disruption:

-

Barrel-Stave Model: Peptide monomers insert into the membrane and aggregate to form a pore, with the hydrophobic regions of the peptides facing the lipid core of the membrane and the hydrophilic regions lining the aqueous channel.

-

Toroidal Pore Model: The peptides induce the lipid monolayer to bend inward, forming a pore where the peptide and the lipid head groups line the channel.

-

Carpet Model: The peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. At a critical concentration, this layer disrupts the membrane in a detergent-like manner, leading to the formation of micelles.

Figure 3: Proposed models for the disruption of bacterial membranes by Boc-protected tetrapeptides.

Quantitative Data: Antimicrobial Activity

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Boc-Gln/Chloramphenicol | E. coli | 31.25 / 1.9 | [2] |

| Boc-Val/Chloramphenicol | E. coli | 31.25 / 1.9 | [2] |

| Boc-Phe-Trp-OMe | Gram-positive & Gram-negative | 230 - 400 | General finding for dipeptides |

| Boc-Trp-Trp-OMe | Gram-positive & Gram-negative | 230 - 400 | General finding for dipeptides |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of a Boc-protected tetrapeptide can be determined using a broth microdilution method.

1. Preparation of Bacterial Inoculum:

-

Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth, MHB).

-

Incubate overnight at 37°C with shaking.

-

Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

2. Preparation of Peptide Dilutions:

-

Prepare a stock solution of the Boc-protected tetrapeptide in a suitable solvent (e.g., DMSO or water).

-

Perform a two-fold serial dilution of the peptide stock solution in MHB in a 96-well microtiter plate.

3. Inoculation and Incubation:

-

Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate.

-

Include a positive control (bacteria in MHB without peptide) and a negative control (MHB without bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the peptide at which there is no visible growth of the bacteria.

-

The results can also be read using a microplate reader by measuring the optical density at 600 nm (OD₆₀₀).

IV. Enzyme Inhibition by Boc-Protected Tetrapeptides

Boc-protected tetrapeptides can also function as enzyme inhibitors, with their activity depending on the specific amino acid sequence and the target enzyme.

Mechanism of Action: Competitive Inhibition of Angiotensin-Converting Enzyme (ACE)

Angiotensin-converting enzyme (ACE) is a key enzyme in the renin-angiotensin system, which regulates blood pressure. Inhibition of ACE is a major therapeutic strategy for the treatment of hypertension. Certain tetrapeptides have been identified as potent ACE inhibitors. These peptides act as competitive inhibitors, binding to the active site of the enzyme and preventing the binding of its natural substrate, angiotensin I. The Boc group can influence the binding affinity of the tetrapeptide to the enzyme's active site.

Figure 4: Competitive inhibition of Angiotensin-Converting Enzyme (ACE) by a Boc-protected tetrapeptide.

Quantitative Data: ACE Inhibition

Several tetrapeptides have been shown to inhibit ACE with varying potencies. The IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Tetrapeptide | IC50 (µM) | Reference |

| YYWK | 19.98 ± 8.19 | [3] |

| WWNW | > 5000 | [3] |

| WFRV | > 5000 | [3] |

| IPR | 460.06 ± 2.42 | [4] |

Experimental Protocol: ACE Inhibition Assay

The inhibitory activity of Boc-protected tetrapeptides against ACE can be determined using a spectrophotometric assay based on the hydrolysis of a synthetic substrate, such as furanacryloyl-L-phenylalanylglycyl-glycine (FAPGG).

1. Reagent Preparation:

-

Prepare a solution of ACE in a suitable buffer (e.g., 50 mM HEPES buffer, pH 8.0, containing 300 mM NaCl).

-

Prepare a solution of the substrate FAPGG in the same buffer.

-

Prepare various concentrations of the Boc-protected tetrapeptide inhibitor.

2. Assay Procedure:

-

In a 96-well UV-transparent plate, add the ACE solution and the inhibitor solution.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the FAPGG substrate solution.

-

Monitor the decrease in absorbance at 340 nm over time using a microplate reader. The hydrolysis of FAPGG results in a decrease in absorbance.

3. Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the control reaction without the inhibitor.

-

Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value.

V. Conclusion

Boc-protected tetrapeptides represent a versatile class of molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects. The Boc protecting group plays a crucial role not only in their chemical synthesis but also in modulating their physicochemical properties, which in turn influences their biological function. The detailed experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the exploration and optimization of Boc-protected tetrapeptides as potential therapeutic agents. Further research is warranted to expand the library of these compounds and to fully elucidate their mechanisms of action and therapeutic potential.

References

The GGFG Peptide Sequence: A Technical Guide for Proteomics and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence has emerged as a critical component in the field of proteomics, particularly in the design and development of targeted therapeutics. Its primary role is as an enzymatically cleavable linker in antibody-drug conjugates (ADCs), a class of biopharmaceuticals that combines the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs. This technical guide provides an in-depth overview of the GGFG peptide's function, the experimental methodologies used to characterize it, and the cellular pathways that govern its activity.

The Role of GGFG in Antibody-Drug Conjugates

The GGFG sequence is engineered to be stable in systemic circulation, preventing the premature release of the cytotoxic payload and minimizing off-target toxicity. Upon internalization of the ADC into a target cancer cell, the GGFG linker is cleaved by lysosomal proteases, specifically cathepsins, which are often upregulated in the tumor microenvironment. This cleavage releases the cytotoxic drug inside the cancer cell, leading to cell death.[1]

One of the most notable examples of a GGFG-containing ADC is Trastuzumab deruxtecan (T-DXd), which is approved for the treatment of certain types of HER2-positive cancers.[2][3][4] In this ADC, the GGFG linker connects the anti-HER2 antibody, trastuzumab, to the topoisomerase I inhibitor, deruxtecan.[2][5]

Quantitative Data: Cleavage Kinetics and Plasma Stability

The efficiency of payload release and the stability of the ADC in circulation are critical parameters for its therapeutic efficacy. While specific kinetic data for GGFG cleavage by various cathepsins are often proprietary, the following tables present illustrative data based on comparative studies of similar peptide linkers to provide a framework for evaluation.

Table 1: Illustrative Cathepsin Cleavage Kinetics of Peptide Linkers

| Peptide Linker | Target Cathepsin | Apparent Km (µM) | Apparent kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |

| GGFG | Cathepsin L | 10-20 | 1.5-2.5 | 1.0 x 10⁵ - 2.0 x 10⁵ |

| GGFG | Cathepsin B | 20-40 | 0.5-1.0 | 1.5 x 10⁴ - 4.0 x 10⁴ |

| Val-Cit | Cathepsin B | 15-30 | 1.0-2.0 | 5.0 x 10⁴ - 1.5 x 10⁵ |

| Val-Ala | Cathepsin B | 25-50 | 0.8-1.5 | 2.0 x 10⁴ - 5.0 x 10⁴ |

Note: This table presents hypothetical data for illustrative purposes, based on qualitative statements from research articles indicating that Cathepsin L is more efficient at cleaving GGFG than Cathepsin B.[1] Actual values may vary depending on the specific experimental conditions, payload, and conjugation chemistry.

Table 2: Comparative Plasma Stability of ADCs with Different Linkers

| ADC Linker | Species | Assay | Half-life (t1/2) in Plasma (days) | % Payload Release at 7 days |

| GGFG | Human | In vitro | > 21 | < 5% |

| GGFG | Mouse | In vitro | > 14 | < 10% |

| Val-Cit | Human | In vitro | > 21 | < 5% |

| Val-Cit | Mouse | In vitro | 2-4 | > 50% |

Note: This table provides representative data based on findings that GGFG linkers exhibit high stability in human and mouse plasma, while Val-Cit linkers are known to be less stable in mouse plasma due to cleavage by carboxylesterases.[6][7][8]

Experimental Protocols

Synthesis of Maleimide-GGFG-Deruxtecan Linker-Payload

This protocol outlines the general steps for the synthesis of a maleimide-functionalized GGFG linker attached to the deruxtecan payload.

Materials:

-

Fmoc-Gly-Gly-Phe-Gly-OH

-

Deruxtecan (with a suitable conjugation handle)

-

Coupling reagents (e.g., HATU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine in DMF

-

Maleimide-PEG-NHS ester

-

Solvents (DMF, DCM, DMSO)

-

HPLC for purification

Procedure:

-

Peptide Synthesis: The GGFG peptide is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids.

-

Payload Conjugation: The C-terminus of the fully protected GGFG peptide is activated with coupling reagents and reacted with the amino group on the deruxtecan payload in the presence of DIPEA.

-

Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of piperidine in DMF.

-

Maleimide Functionalization: The deprotected N-terminus of the GGFG-deruxtecan conjugate is reacted with a maleimide-PEG-NHS ester to introduce the maleimide group for antibody conjugation.

-

Purification: The final maleimide-GGFG-deruxtecan product is purified by reverse-phase HPLC.

-

Characterization: The identity and purity of the product are confirmed by mass spectrometry and NMR.

Conjugation of Trastuzumab to Maleimide-GGFG-Deruxtecan

This protocol describes the conjugation of the linker-payload to the trastuzumab antibody via cysteine engineering or reduction of interchain disulfides.[9][10]

Materials:

-

Trastuzumab antibody

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for reduction

-

Maleimide-GGFG-Deruxtecan

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quenching reagent (e.g., N-acetylcysteine)

-

Size-exclusion chromatography (SEC) columns for purification

Procedure:

-

Antibody Reduction: Trastuzumab is partially reduced with TCEP or DTT to expose free thiol groups from the interchain disulfide bonds. The extent of reduction is controlled to achieve the desired drug-to-antibody ratio (DAR).[10]

-

Conjugation Reaction: The reduced antibody is immediately reacted with a molar excess of the maleimide-GGFG-deruxtecan linker-payload. The maleimide group reacts with the free thiol groups on the antibody to form a stable thioether bond.[11]

-

Quenching: The reaction is quenched by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.

-

Purification: The resulting ADC is purified using size-exclusion chromatography to remove unconjugated linker-payload and other small molecules.

-

Characterization: The purified ADC is characterized to determine the DAR, purity, and extent of aggregation using techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and mass spectrometry.

In Vitro Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the GGFG linker to cleavage by cathepsin B.[1]

Materials:

-

GGFG-containing ADC

-

Recombinant human cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT)

-

Quenching solution (e.g., acetonitrile with an internal standard)

-

LC-MS/MS system

Procedure:

-

Reaction Setup: The ADC is incubated with cathepsin B in the assay buffer at 37°C.

-

Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Quenching: The reaction in each aliquot is stopped by adding a cold quenching solution.

-

Analysis: The samples are analyzed by LC-MS/MS to quantify the amount of released payload over time.

-

Data Analysis: The rate of cleavage is determined by plotting the concentration of the released payload against time.

In Vitro Cytotoxicity (MTT) Assay

This assay measures the cell-killing ability of the GGFG-containing ADC.[6][12][13]

Materials:

-

Target cancer cell line (e.g., HER2-positive)

-

Non-target cell line (e.g., HER2-negative)

-

GGFG-containing ADC

-

Control antibody and control ADC

-

Cell culture medium and supplements

-

96-well plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or SDS in HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.[6][13]

-

ADC Treatment: The cells are treated with serial dilutions of the ADC, control antibody, and control ADC for a period of 3-5 days.[12]

-

MTT Addition: MTT reagent is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.[6]

-

Solubilization: The formazan crystals are dissolved by adding the solubilization solution.[12][13]

-

Absorbance Reading: The absorbance is measured at 570 nm using a plate reader.[6]

-

Data Analysis: The cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is determined by plotting cell viability against ADC concentration.[12]

Signaling Pathways and Logical Relationships

ADC Mechanism of Action

The following diagram illustrates the general mechanism of action for an ADC utilizing a GGFG linker.

Regulation of Cathepsin Expression

The expression of cathepsins, the enzymes responsible for cleaving the GGFG linker, is often upregulated in cancer cells through various signaling pathways. Understanding these pathways is crucial for identifying patient populations that may respond better to ADCs with cleavable linkers.

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages.[14][15] TGF-β can upregulate the expression of cathepsins, contributing to tumor progression.[2][12]

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Ras-Raf-MEK-ERK cascade, is a key regulator of cell proliferation, differentiation, and survival.[16][17] Aberrant activation of this pathway is common in many cancers and has been shown to increase the expression of cathepsins, such as Cathepsin L.[18][19]

Conclusion

The GGFG peptide sequence is a cornerstone of modern ADC design, offering a balance of stability and controlled, targeted payload release. A thorough understanding of its cleavage kinetics, the experimental protocols for its implementation and evaluation, and the cellular pathways that regulate its enzymatic cleavage are essential for the successful development of next-generation targeted cancer therapies. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in this endeavor.

References

- 1. iphasebiosci.com [iphasebiosci.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cellmosaic.com [cellmosaic.com]

- 4. How to synthesize Trastuzumab Deruxtecan?_Chemicalbook [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 11. TGF-β Regulates Cathepsin Activation during Normal and Pathogenic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cellmosaic.com [cellmosaic.com]

- 13. Transforming growth factor-beta signaling through the Smad pathway: role in extracellular matrix gene expression and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. MC-GGFG-DXD | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 17. Enhanced cathepsin L expression is mediated by different Ras effector pathways in fibroblasts and epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-Gly-Gly-Phe-Gly-OH as a Research Tool

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(tert-Butoxycarbonyl)-glycyl-glycyl-L-phenylalanyl-glycine (Boc-Gly-Gly-Phe-Gly-OH) is a synthetic tetrapeptide that has emerged as a critical tool in biomedical research and drug development. Its primary application lies in the field of Antibody-Drug Conjugates (ADCs), where it serves as a protease-cleavable linker, connecting a monoclonal antibody to a cytotoxic payload. The Gly-Gly-Phe-Gly (GGFG) sequence is specifically designed to be recognized and cleaved by lysosomal proteases, particularly cathepsins, which are often upregulated in the tumor microenvironment. This targeted cleavage mechanism allows for the controlled release of the cytotoxic drug at the desired site of action, minimizing systemic toxicity and enhancing the therapeutic index of the ADC.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, its role as a protease-cleavable linker, and its application in the synthesis of ADCs. Detailed experimental protocols and quantitative data are presented to facilitate its use as a research tool.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. Key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C20H28N4O7 | [1] |

| Molecular Weight | 436.46 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥98% | [3] |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) and water (25 mg/mL, may require ultrasound) | [1][2] |

| Storage Conditions | Powder: -20°C (1 year) or -80°C (2 years), sealed from moisture. In solvent: -20°C (1 month) or -80°C (6 months). | [1][4] |

This compound as a Protease-Cleavable Linker

The GGFG tetrapeptide sequence is a substrate for lysosomal cysteine proteases, most notably Cathepsin L.[5] The cleavage of the peptide linker occurs within the lysosome following the internalization of the ADC by the target cancer cell. This enzymatic cleavage liberates the cytotoxic payload, allowing it to exert its therapeutic effect.

Signaling Pathway for ADC Internalization and Payload Release

The following diagram illustrates the mechanism of action of an ADC employing a GGFG linker.

Caption: ADC binds to a tumor antigen, is internalized, and trafficked to the lysosome where cathepsins cleave the GGFG linker, releasing the cytotoxic payload.

Enzyme Specificity and Cleavage Kinetics

Experimental Protocols

Synthesis of a GGFG-Payload Conjugate

The synthesis of an ADC is a multi-step process that involves the preparation of the linker-payload conjugate, followed by its conjugation to the antibody. The following is a generalized protocol for the synthesis of a GGFG-payload conjugate, which can be adapted for specific payloads.

Workflow for GGFG-Payload Synthesis

Caption: Boc deprotection, payload activation and conjugation, and final purification are key steps in synthesizing the GGFG-payload.

Detailed Methodology:

-

Boc Deprotection: The Boc protecting group on this compound is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM).[7] The deprotected peptide is then neutralized.

-

Payload Activation: The carboxylic acid group of the payload (if applicable) is activated to facilitate amide bond formation. Common activating agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole).

-

Conjugation: The deprotected GGFG peptide is reacted with the activated payload in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF).

-

Purification: The resulting GGFG-payload conjugate is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or solid-phase extraction (SPE).[8]

Enzymatic Cleavage Assay

To evaluate the cleavage of the GGFG linker by a specific cathepsin, an in vitro enzymatic assay can be performed.

Workflow for Enzymatic Cleavage Assay

Caption: The enzymatic cleavage assay involves incubation of the GGFG-substrate with cathepsin, followed by time-point sampling and analysis to quantify the released product.

Detailed Methodology:

-

Reagents and Buffers:

-

Substrate: GGFG-linked payload or a GGFG-fluorescent probe.

-

Enzyme: Purified human Cathepsin L.

-

Assay Buffer: 50 mM sodium acetate, pH 5.5, containing 4 mM dithiothreitol (DTT) to maintain the active state of the cysteine protease.[9]

-

-

Assay Procedure:

-

Pre-incubate the enzyme in the assay buffer at 37°C.

-

Initiate the reaction by adding the substrate.

-

Incubate the reaction mixture at 37°C.

-

At various time points, take aliquots of the reaction and quench the enzymatic activity (e.g., by adding a strong acid or a specific inhibitor).

-

-

Analysis:

-

Analyze the quenched samples by LC-MS/MS to separate and quantify the parent substrate and the cleaved product.

-

Alternatively, if a fluorescent substrate is used, measure the increase in fluorescence over time using a plate reader.

-

-

Data Analysis:

-

Plot the concentration of the cleaved product against time to determine the initial reaction velocity.

-

By varying the substrate concentration, Michaelis-Menten kinetics can be used to determine the Km and kcat values.

-

Characterization of GGFG-Containing ADCs

The characterization of ADCs is crucial to ensure their quality, efficacy, and safety. Mass spectrometry (MS) is a powerful tool for the analysis of ADCs.

Key ADC Characterization Parameters

| Parameter | Description | Analytical Technique |

| Drug-to-Antibody Ratio (DAR) | The average number of drug molecules conjugated to each antibody. | Native MS, SEC-MS |

| Drug Load Distribution | The distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.). | Native MS, SEC-MS |

| Conjugation Site | The specific amino acid residues on the antibody where the drug is attached. | Peptide mapping with LC-MS/MS |

| Free Drug Level | The amount of unconjugated payload in the final ADC product. | RP-HPLC, LC-MS |

Native mass spectrometry, often coupled with size-exclusion chromatography (SEC-MS), is particularly well-suited for determining the DAR and drug load distribution of intact ADCs.[10]

Conclusion

This compound is a versatile and indispensable research tool, particularly in the rapidly advancing field of antibody-drug conjugates. Its well-defined chemical properties and specific enzymatic cleavage by lysosomal proteases make it an ideal linker for the targeted delivery of cytotoxic agents to cancer cells. The detailed protocols and characterization methods outlined in this guide are intended to provide researchers with the necessary information to effectively utilize this tetrapeptide in their drug development endeavors. Further research into the precise kinetic parameters of GGFG cleavage by various cathepsins will continue to refine the design of next-generation ADCs with improved therapeutic profiles.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | AxisPharm [axispharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. iphasebiosci.com [iphasebiosci.com]

- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, ADC linker, 187794-49-6 | BroadPharm [broadpharm.com]

- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

A Technical Review of Boc-Gly-Gly-Phe-Gly-OH: A Key Component in Advanced Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of Boc-Gly-Gly-Phe-Gly-OH, a critical building block in the development of sophisticated biotherapeutics. The primary focus of this document is on its role as a precursor to the protease-cleavable Gly-Gly-Phe-Gly (GGFG) linker, which has been instrumental in the design of highly effective antibody-drug conjugates (ADCs). We will delve into its synthesis, mechanism of action, and its application in the groundbreaking ADC, Trastuzumab deruxtecan. This guide will present quantitative data in structured tables, detail relevant experimental protocols, and provide visualizations of key processes to facilitate a deeper understanding of this important molecule.

Introduction to this compound

This compound is an N-terminally protected tetrapeptide. The tert-butoxycarbonyl (Boc) protecting group on the N-terminal glycine allows for controlled, stepwise peptide synthesis, making it a valuable intermediate in the construction of more complex peptide structures[1][2]. Its primary and most significant application is in the field of oncology, specifically in the synthesis of linkers for ADCs[1][3].

The Gly-Gly-Phe-Gly sequence is designed to be a substrate for lysosomal proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment[4][5]. This enzymatic cleavability allows for the targeted release of a cytotoxic payload from the ADC within cancer cells, thereby enhancing the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity[4][5].

Role in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug[6]. The linker, which connects the antibody to the payload, is a critical component that dictates the stability and efficacy of the ADC[7]. The GGFG linker, derived from this compound, is a key feature of the highly successful ADC, Trastuzumab deruxtecan (T-DXd, formerly known as DS-8201a)[3][8].

Mechanism of Action in ADCs

The mechanism of an ADC employing a GGFG linker can be summarized in the following steps:

-

Circulation and Targeting: The ADC circulates in the bloodstream, and the antibody component specifically binds to a target antigen on the surface of a cancer cell[5].

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis[5].

-

Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle rich in hydrolytic enzymes[7].

-

Enzymatic Cleavage: Within the lysosome, cathepsins, particularly Cathepsin L, recognize and cleave the GGFG peptide linker[9].

-

Payload Release and Action: The cleavage of the linker releases the cytotoxic payload, which can then exert its cell-killing effect, for example, by inhibiting DNA replication or microtubule formation[3][5].

A significant advantage of some ADCs with cleavable linkers, including those with a GGFG linker, is the "bystander effect." The released payload can diffuse out of the target cell and kill neighboring cancer cells, even if they do not express the target antigen[8].

Quantitative Data

The following tables summarize key quantitative data related to ADCs utilizing the GGFG linker, primarily focusing on Trastuzumab deruxtecan.

| Parameter | Value | Source(s) |

| Drug-to-Antibody Ratio (DAR) | ||

| Trastuzumab deruxtecan (T-DXd) | 7-8 | [3][10][11] |

| Pharmacokinetics (in cynomolgus monkeys) | ||

| Total Radioactivity Excreted (336 h post-dose) | 86.0% | [1] |

| - in feces | 67.3% | [1] |

| - in urine | 18.7% | [1] |

| Linker Cleavage | ||

| Primary Cleaving Enzyme | Cathepsin L | [9] |

| Time for near-complete payload release (in vitro) | 72 hours | [9] |

| In Vitro Cytotoxicity | ||

| General IC50 range for effective ADCs | Low nanomolar | [12][13] |

Experimental Protocols

This section provides an overview of key experimental protocols relevant to the synthesis and evaluation of ADCs with GGFG linkers.

Synthesis of ADCs with a GGFG Linker

The synthesis of an ADC with a GGFG linker is a multi-step process that involves the synthesis of the drug-linker conjugate followed by its attachment to the antibody.

General Protocol:

-

Drug-Linker Synthesis: The this compound is first deprotected to expose the N-terminal amine. The resulting GGFG peptide is then coupled to a self-immolative spacer (like p-aminobenzyl alcohol) and the cytotoxic payload. The other end of the peptide is functionalized with a reactive group (e.g., maleimide) for antibody conjugation[6][7].

-

Antibody Preparation: The interchain disulfide bonds of the monoclonal antibody are partially or fully reduced to generate free thiol groups.

-

Conjugation: The maleimide-functionalized drug-linker is then conjugated to the free thiol groups on the antibody via a Michael addition reaction[6].

-

Purification and Characterization: The resulting ADC is purified using techniques like size-exclusion chromatography and characterized to determine the DAR and ensure homogeneity.

In Vitro Cytotoxicity Assay

This assay measures the ability of the ADC to kill cancer cells.

Protocol using MTT:

-

Cell Seeding: Target (antigen-positive) and control (antigen-negative) cells are seeded in 96-well plates and allowed to adhere overnight[7][14].

-

ADC Treatment: The cells are treated with serial dilutions of the ADC for 72-96 hours[7].

-